Jacaric Acid Exhibits Superior Cytotoxic Potency Against Murine Leukemia PU5‑1.8 Cells Relative to Six Other CLnA Isomers
In a head‑to‑head comparison of seven conjugated linolenic acid isomers, jacaric acid demonstrated the lowest IC50 (6.00 ± 0.87 µM) against murine macrophage‑like leukemia PU5‑1.8 cells following 48‑hour treatment. This represents a 1.4‑fold greater potency than punicic acid (8.40 ± 1.48 µM), 1.8‑fold greater than α‑eleostearic acid (10.74 ± 1.33 µM), and approximately 5‑fold greater than β‑calendic acid (29.69 ± 4.04 µM) [1]. The quantitative ranking (most to least potent): jacaric acid (6.00 µM) > β‑eleostearic acid (9.57 µM) > punicic acid (8.40 µM) > α‑eleostearic acid (10.74 µM) > α‑calendic acid (12.11 µM) > β‑calendic acid (29.69 µM).
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 6.00 ± 0.87 µM |
| Comparator Or Baseline | Punicic acid: 8.40 ± 1.48 µM; α‑Eleostearic acid: 10.74 ± 1.33 µM; β‑Eleostearic acid: 9.57 ± 0.75 µM; α‑Calendic acid: 12.11 ± 1.35 µM; β‑Calendic acid: 29.69 ± 4.04 µM |
| Quantified Difference | Jacaric acid is 1.4‑fold more potent than punicic acid and 1.8‑fold more potent than α‑eleostearic acid |
| Conditions | Murine macrophage‑like leukemia PU5‑1.8 cells; MTT reduction assay; 48‑hour treatment |
Why This Matters
The quantitatively superior potency against leukemia cells in a direct comparator study supports selection of jacaric acid over other CLnA isomers when maximal growth inhibition per micromolar concentration is the experimental objective.
- [1] Liu WN, Leung KN. Jacaric acid inhibits the growth of murine macrophage‑like leukemia PU5‑1.8 cells by inducing cell cycle arrest and apoptosis. Cancer Cell Int. 2015;15:90. Table 1. View Source
